![molecular formula C15H23NO4S2 B2488476 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 896022-68-7](/img/structure/B2488476.png)
4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves intricate chemical reactions, aiming to introduce specific functional groups that define their chemical behavior and properties. For example, the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide were discussed, highlighting π–π interactions and N—H⋯N hydrogen-bonding interactions forming a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023). Similarly, another study described the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, focusing on their molecular and electronic structure (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamides reveals detailed insights into their geometry, electronic structure, and intermolecular interactions. For instance, crystallographic studies of benzenesulfonamide derivatives showcase the significance of C-H...O, C-H...π, and C-H...Cl interactions in determining their solid-state structures (Bats, Frost, & Hashmi, 2001).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamides often lead to the formation of compounds with varied biological and pharmacological activities. For example, the preparation and bioactivity studies of new benzenesulfonamides reveal their potential as carbonic anhydrase inhibitors and cytotoxic agents, indicating their chemical versatility and application in medicinal chemistry (Gul et al., 2016).
Scientific Research Applications
Photochemical Decomposition
Research on sulfamethoxazole, a related sulfonamide, highlights its photolability in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization. This study provides a foundation for understanding the photochemical behaviors of sulfonamides, including potential environmental impacts and degradation pathways (Zhou & Moore, 1994).
Synthesis and Molecular Structure
Studies on the synthesis and crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the molecular and electronic structures of sulfonamide derivatives. These findings are crucial for designing molecules with specific physical and chemical properties, contributing to the development of new materials and pharmaceuticals (Rublova et al., 2017).
Kinetic and Structural Investigations
Kinetic investigations and structural analysis of sulfonamide derivatives offer a deeper understanding of their chemical behaviors and interactions. By studying the substitution reactions and stereo-chemical characteristics of these molecules, researchers can design sulfonamide-based compounds with tailored properties for various applications, including medicinal chemistry and material science (Rublova et al., 2017).
properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)13-5-7-14(8-6-13)22(19,20)16(4)15(3)9-10-21(17,18)11-15/h5-8,12H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBMUNHFJVFSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide |
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